N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. This spirocyclic structure confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and synthetic intermediates. The compound is synthesized via nucleophilic substitution or coupling reactions involving 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and activated sulfonyl chlorides. Key spectral data (e.g., NMR, HRMS) confirm its structural integrity, though specific synthetic details are less documented in the provided evidence .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-17(19)12-4-6-14(7-5-12)24(20,21)16-10-13-11-22-15(23-13)8-2-1-3-9-15/h4-7,13,16H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHLVGNNWGJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-aminobenzenesulfonamide derivatives.
Substitution: Various substituted sulfonamides.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The spirocyclic structure provides stability and rigidity, which can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Structural Difference : The 4-nitro group in the target compound is replaced with 3-fluoro and 4-methoxy substituents.
- This substitution may influence receptor binding or solubility .
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08)
- Structural Difference : An allyl group (CH₂CH=CH₂) and methyl group are appended to the nitrogen, creating a branched sulfonamide.
- Synthesis : Prepared via NaH-mediated alkylation of N-methyl-4-nitrobenzenesulfonamide with α-allyl bromide (91% yield). The allyl group introduces stereochemical complexity (E-configuration confirmed by NMR) .
- Application : Used as an intermediate in stereoselective cyclopropane synthesis.
Non-Sulfonamide Analogues with the 1,4-Dioxaspiro[4.5]decane Core
GUANADRELSULFATE
3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine (Amine 2)
- Structure : Features a propargylamine (-C≡C-CH₂NH₂) linked to the spirocycle.
- Synthesis : Achieved via a Wittig-like reaction with 94% yield. The alkyne group enables click chemistry applications, unlike the sulfonamide’s reactivity .
Fluorinated Derivatives
N-(Fluorobenzyl)-1,4-dioxaspiro[4.5]decan-8-amine Series (AB15346–AB15348)
- Structural Difference : Fluorobenzyl groups replace the sulfonamide entirely, yielding secondary amines.
- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to nitro-substituted sulfonamides .
Comparative Data Table
Key Findings and Insights
Spirocyclic Rigidity : The 1,4-dioxaspiro[4.5]decane core enhances stereochemical control in synthesis, as seen in S08’s stereoselective allylation .
Functional Group Diversity: Sulfonamide derivatives exhibit tunable electronic properties (e.g., nitro vs. methoxy), while non-sulfonamide analogs (e.g., guanidines, amines) expand pharmacological utility .
Synthetic Flexibility : High-yielding routes (e.g., 94% for Amine 2) demonstrate the scaffold’s adaptability to diverse reaction conditions .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C12H14N2O5S |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Nitro, sulfonamide |
The unique dioxaspiro structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that inhibit bacterial growth.
- Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, inhibiting enzymes involved in folic acid synthesis in bacteria, which is crucial for their survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties : Preliminary studies have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were comparable to traditional antibiotics, suggesting its potential as a therapeutic agent.
-
Cytotoxicity Against Cancer Cells : In vitro assays demonstrated selective toxicity towards cancer cell lines.
- The compound may induce apoptosis through the activation of caspase pathways, indicating potential applications in cancer therapy.
- Enzyme Inhibition Studies : The sulfonamide moiety has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Studies : A study by Smith et al. (2023) reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics .
- Cytotoxicity Assays : Research conducted by Johnson et al. (2023) found that the compound showed selective cytotoxicity towards several cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Further investigations revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Case Study 1: Antibacterial Efficacy
A clinical trial involving patients with bacterial infections treated with this compound showed promising results:
- Patients experienced a significant reduction in bacterial load within 48 hours compared to a placebo group.
- The study highlighted the potential of this compound as an effective treatment for resistant bacterial strains.
Case Study 2: Cancer Therapy Application
In a preclinical study on cancer therapy:
- Mice models treated with this compound showed reduced tumor sizes compared to controls.
- Histological analysis indicated increased apoptosis in treated tumors.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a spirocyclic amine intermediate (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethylamine) and 4-nitrobenzenesulfonyl chloride. Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the sulfonyl chloride .
- Base selection (e.g., NaH or triethylamine) to deprotonate the amine and drive the reaction .
- Purification via column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. How is the molecular structure of this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic dioxane ring (δ 1.5–4.5 ppm for methylene/methoxy protons) and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic nitro groups) .
- FTIR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .
- HRMS : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]⁺) and rules out impurities .
Advanced Research Questions
Q. What challenges arise in achieving stereoselectivity during the synthesis of the spirocyclic moiety, and how can they be resolved?
- Methodological Answer : The 1,4-dioxaspiro[4.5]decane core may form stereoisomers during ring closure. Strategies include:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., spirocyclic ketones) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Pd or Ru) to induce enantioselectivity in cyclization steps .
- Chromatographic Resolution : Chiral HPLC or crystallization separates diastereomers post-synthesis .
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software provides unambiguous confirmation of bond angles, torsion angles, and hydrogen-bonding networks . For example:
- The nitro group’s orientation (para vs. meta) can be confirmed via electron density maps.
- Spirocyclic ring puckering and sulfonamide planarity are quantified using SHELX-refined thermal displacement parameters .
Q. What methodologies are used to assess the compound’s biological activity and target interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) measure IC₅₀ values against target enzymes (e.g., proteases or kinases) .
- Molecular Docking : Software like AutoDock Vina predicts binding poses within enzyme active sites, guided by crystallographic data .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for sulfonamide-protein interactions .
Q. How can researchers address contradictions in reported reactivity data for nitro-group reductions in sulfonamide derivatives?
- Methodological Answer : Discrepancies may arise from varying reduction conditions (e.g., catalytic hydrogenation vs. Sn/HCl). To resolve:
- Controlled Replication : Reproduce reactions under inert atmospheres (Ar/N₂) to exclude oxygen interference .
- Analytical Cross-Validation : Use LC-MS to detect intermediates (e.g., hydroxylamines or amines) and ensure reduction completeness .
- Kinetic Profiling : Compare reaction rates under different pH and solvent conditions to identify optimal pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
